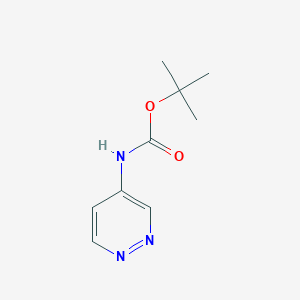

4-(Boc-amino)piridazina

Descripción general

Descripción

4-(tert-Butoxycarbonylamino)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

4-(tert-Butoxycarbonylamino)pyridazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to investigate the biological activities of pyridazine derivatives.

Material Science: It is employed in the development of new materials with specific properties.

Agrochemicals: Pyridazine derivatives are used in the synthesis of agrochemicals with herbicidal and pesticidal activities.

Mecanismo De Acción

Target of Action

4-(Boc-amino)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . Pyridazinone, the core structure of 4-(Boc-amino)pyridazine, has been associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4-(Boc-amino)pyridazine might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain perception, blood pressure regulation, and cellular proliferation, among others.

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties might influence the bioavailability and pharmacokinetics of 4-(Boc-amino)pyridazine.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound might exert diverse effects at the molecular and cellular levels. These could potentially include modulation of ion channel activity, inhibition of cellular proliferation, reduction of inflammation, and alleviation of pain, among others.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylamino)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting the pyridazine derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 4-(tert-butoxycarbonylamino)pyridazine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(tert-Butoxycarbonylamino)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Oxidation and Reduction Reactions: The pyridazine ring can undergo oxidation and reduction reactions, leading to various derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used for Boc deprotection.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Various substituted pyridazine derivatives.

Deprotection Reactions: 4-amino-pyridazine.

Oxidation and Reduction Reactions: Oxidized or reduced pyridazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: The parent compound without any substituents.

4-Amino-pyridazine: The compound with a free amino group at the 4-position.

4-(Methoxycarbonylamino)pyridazine: A similar compound with a methoxycarbonyl-protected amino group.

Uniqueness

4-(tert-Butoxycarbonylamino)pyridazine is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions

Actividad Biológica

4-(Boc-amino)pyridazine is a compound of interest due to its potential pharmacological applications, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Boc-amino)pyridazine features a pyridazine ring with a tert-butoxycarbonyl (Boc) protected amino group. This structure is significant because the pyridazine moiety is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Target of Action

Research indicates that 4-(Boc-amino)pyridazine derivatives can inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes.

Biochemical Pathways

The compound's activity is linked to various biochemical pathways, particularly those involving kinase inhibition. Pyridazine derivatives have been shown to act on several kinases, including PKB (also known as Akt), which plays a vital role in cell survival and metabolism .

Pharmacokinetics

The pharmacokinetic profile of 4-(Boc-amino)pyridazine suggests it has favorable absorption and distribution characteristics. Its weak basicity and high dipole moment facilitate interactions with biological targets.

Anticancer Activity

Pyridazine derivatives, including 4-(Boc-amino)pyridazine, have shown promising anticancer activities. A review highlighted the potential of pyridazine-based compounds in targeting cancer cells with high selectivity and low toxicity .

- Case Study : In vitro studies demonstrated that certain pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(Boc-amino)pyridazine have been evaluated through various assays. Compounds derived from pyridazines have been shown to inhibit the denaturation of proteins induced by heat, suggesting their potential as anti-inflammatory agents.

- Data Table: Anti-inflammatory Activity

| Compound Name | Concentration (μg/ml) | % Inhibition |

|---|---|---|

| 5b | 50 | 88.77 |

| 5c | 100 | 89.33 |

| 5a | 200 | 71.32 |

| 5e | 500 | 81.40 |

This data indicates that specific derivatives can significantly reduce protein denaturation, which is a marker for anti-inflammatory activity .

Antimicrobial Activity

Pyridazine derivatives also exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazine derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific biological targets.

Propiedades

IUPAC Name |

tert-butyl N-pyridazin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOLUQJHKOJULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438888 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-21-9 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.